Increased Lipophilicity (LogP) Compared to Non-Fluorinated Analogue
4-Acetyl-2-fluorobenzonitrile exhibits a higher calculated partition coefficient (LogP) than its non-fluorinated counterpart, 4-acetylbenzonitrile, indicating greater lipophilicity and potentially improved membrane permeability. This is a key parameter in medicinal chemistry for optimizing drug-like properties [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.90 (reported by BOC Sciences) [1] |
| Comparator Or Baseline | 4-Acetylbenzonitrile (CAS 1443-80-7): LogP = 1.76 (reported by BOC Sciences) [2] |
| Quantified Difference | Target compound is ~0.14 LogP units higher. |
| Conditions | Predicted values from vendor datasheets. |
Why This Matters
A higher LogP can translate to improved cell permeability and bioavailability, making the fluorinated compound a preferred choice in drug discovery programs where these properties are critical.
- [1] Building Blocks - BOC Sciences. (n.d.). 4-Acetyl-2-fluorobenzonitrile - CAS 214760-18-6. Retrieved from https://buildingblock.bocsci.com/4-Acetyl-2-fluorobenzonitrile-CAS-214760-18-6.html View Source
- [2] Building Blocks - BOC Sciences. (n.d.). 4-Acetylbenzonitrile - CAS 1443-80-7. Retrieved from https://buildingblock.bocsci.com/4-Acetylbenzonitrile-CAS-1443-80-7.html View Source
